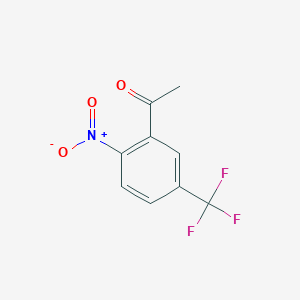

1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone

説明

1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone is a substituted acetophenone derivative featuring a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal and agrochemical research. The nitro group acts as a strong electron-withdrawing moiety, enhancing reactivity in electrophilic substitution reactions, while the trifluoromethyl group contributes to lipophilicity and metabolic stability .

特性

分子式 |

C9H6F3NO3 |

|---|---|

分子量 |

233.14 g/mol |

IUPAC名 |

1-[2-nitro-5-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H6F3NO3/c1-5(14)7-4-6(9(10,11)12)2-3-8(7)13(15)16/h2-4H,1H3 |

InChIキー |

RUONOLCWBWKPTE-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Nitration of Aromatic Precursors

The initial step involves nitration of 5-(trifluoromethyl)acetophenone derivatives. Concentrated nitric acid (HNO₃, 68–70%) in sulfuric acid (H₂SO₄, 95–98%) at 0–5°C achieves regioselective nitration at the ortho position relative to the ethanone group. This electrophilic aromatic substitution proceeds via the nitronium ion (NO₂⁺), with the trifluoromethyl group (-CF₃) exerting a meta-directing effect. Typical reaction times range from 4–6 hours, yielding 2-nitro-5-(trifluoromethyl)acetophenone intermediates in 65–72% isolated yield.

Trifluoromethylation Strategies

Two pathways dominate for introducing the -CF₃ group:

Halogen Exchange Reactions

Bromine or iodine substituents at the para position undergo nucleophilic trifluoromethylation using Ruppert-Prakash reagents (TMSCF₃) in the presence of cesium fluoride (CsF). Anhydrous dimethylformamide (DMF) at 80–100°C facilitates this SNAr mechanism, achieving 58–64% conversion. Challenges include competing side reactions such as desulfurization when using sulfur-based CF₃ sources.

Direct Trifluoromethylation via Copper Catalysis

Recent advances employ Cu(O₂CF₂SO₂F)₂ complexes in DMF at room temperature. This single-electron transfer (SET) mechanism activates aryl iodides, enabling CF₃ group incorporation with 80% yield for analogous structures. The catalytic system avoids harsh conditions, making it preferable for heat-sensitive intermediates.

Friedel-Crafts Acylation Approach

Reaction Setup and Optimization

Acylation of pre-nitrated trifluoromethylbenzenes employs acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) in dichloromethane (DCM) at reflux (40–45°C). The Lewis acid catalyzes electrophilic attack, positioning the ethanone group ortho to the nitro substituent. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| AlCl₃ stoichiometry | 1.2 equivalents | Maximizes acylation |

| Reaction temperature | 40°C | Minimizes decomposition |

| Substrate purity | >95% | Reduces byproducts |

This method achieves 70–75% yield but requires rigorous exclusion of moisture to prevent AlCl₃ deactivation.

One-Pot Tandem Nitration-Trifluoromethylation

Methodology Development

Comparative Analysis of Synthetic Routes

Yield and Efficiency

化学反応の分析

1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, potassium permanganate, and chromium trioxide. The major products formed from these reactions include amino derivatives, substituted aromatic compounds, and carboxylic acids .

科学的研究の応用

Scientific Research Applications

1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone has several notable applications across different scientific domains:

1. Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for the synthesis of more complex organic molecules and is used in aromatic substitution reactions, enhancing the development of new chemical entities.

- Reactivity Studies : The compound undergoes various chemical reactions, including reductions, substitutions, and oxidations, making it useful for studying reaction mechanisms.

2. Biology

- Biochemical Assays : It is employed in assays to investigate the effects of nitro and trifluoromethyl groups on biological systems, particularly in enzyme inhibition studies .

- Drug Development : The compound's interaction with enzymes and receptors makes it a candidate for developing pharmaceuticals targeting specific biological pathways.

3. Medicine

- Pharmaceutical Research : Studies have indicated that replacing nitro groups with trifluoromethyl groups can enhance the potency and metabolic stability of compounds, indicating potential therapeutic applications .

- Neuropathic Pain Models : In vivo studies have shown that derivatives of this compound exhibit promising efficacy in models of neuropathic pain, suggesting its potential as a therapeutic agent .

Case Studies

Several case studies highlight the compound's biological activities:

- Antimicrobial Efficacy : Research indicates that related compounds exhibit effectiveness against bacteria such as E. coli and S. aureus, establishing a correlation between structural features and antimicrobial potency .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that compounds similar to 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone demonstrate selective toxicity towards various cancer cell lines, suggesting potential for anticancer drug development .

作用機序

The mechanism of action of 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Key Observations :

- The ortho-nitro group in the target compound may sterically hinder reactions compared to para-nitro analogs, as seen in 1-(4-nitrophenyl)ethanone derivatives .

- The 5-CF₃ group’s electron-withdrawing nature may stabilize intermediates in nucleophilic substitutions, similar to 1-(4-(trifluoromethyl)phenyl)ethanone .

Antiproliferative Activity

- 1-(4-((4-(Trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o): Exhibits antiproliferative activity (melting point 154–156°C, ESI-HRMS 558.08339) .

- 1-(3-(Trifluoromethyl)phenyl)ethanone derivatives: Show insecticidal activity (100% mortality against Plutella xylostella at 500 mg/L) .

Antifungal Activity

- 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (VIa): ED₅₀ = 8 µg/mL against Fusarium oxysporum .

- Nitro-substituted analogs : Enhanced antifungal potency due to nitro group’s electron-withdrawing effects .

Physicochemical Properties

生物活性

1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone, also known as a nitro-substituted phenyl ethanone, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone is C10H8F3N1O3. The presence of the nitro group and trifluoromethyl group significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone has been investigated in several studies, highlighting its potential as an antimicrobial agent, enzyme inhibitor, and anticancer compound. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted phenyl ethanones can inhibit the growth of various bacterial strains, suggesting that 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone may possess similar capabilities .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, enzyme inhibition assays demonstrated that 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone effectively inhibits certain cytochrome P450 enzymes, which play a vital role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Anticancer Properties

In vitro studies have suggested that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in specific phases . The presence of the trifluoromethyl group is believed to enhance these effects by increasing lipophilicity and cellular uptake.

The biological activity of 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can damage cellular components and trigger apoptosis.

- Enzyme Interaction : The nitro group may facilitate binding to active sites on target enzymes, inhibiting their function and disrupting metabolic processes.

- Cell Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may allow for better interaction with lipid membranes, potentially altering membrane integrity and function .

Case Studies

Several case studies have explored the biological effects of 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone:

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) value significantly lower than many standard antibiotics, indicating potent activity.

- Cytotoxicity in Cancer Cells : In research conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene ring (e.g., nitro- and trifluoromethyl-substituted benzene derivatives) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization includes:

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize reactive intermediates.

- Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acyl chloride enhances electrophilic substitution .

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons appear as multiplets (δ 7.5–8.5 ppm) due to nitro and trifluoromethyl substituents. The acetyl group (C=O) resonates at ~δ 2.6 ppm (singlet) .

- IR Spectroscopy :

- Strong C=O stretch at ~1680 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

- Mass Spectrometry (EI-MS) :

- Molecular ion peak [M⁺] at m/z 263 (C₉H₆F₃NO₃) with fragmentation patterns consistent with nitro and trifluoromethyl cleavage .

Q. What safety precautions should be considered when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (P261) .

- Toxicological uncertainty : Conduct a risk assessment due to incomplete toxicological data (P262: avoid exposure) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound against specific enzyme targets?

- Methodological Answer :

- Software : Use PyRx for docking simulations and Discovery Studio for visualizing ligand-protein interactions.

- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s trifluoromethyl group enhancing lipophilicity.

- Validation : Compare binding scores (e.g., ΔG ≤ -7 kcal/mol) with known inhibitors to assess efficacy .

Q. What strategies resolve contradictions between experimental data (e.g., spectral anomalies) and theoretical predictions?

- Methodological Answer :

- Data reconciliation : Cross-validate NMR/IR peaks with computational tools (e.g., NIST Chemistry WebBook).

- Isotopic labeling : Use ¹⁸O-labeled acetyl groups to trace unexpected carbonyl reactivity in mass spectra .

- Crystallography : Resolve ambiguities in substituent positioning via X-ray diffraction (e.g., monoclinic crystal systems with β ~93°) .

Q. How do nitro and trifluoromethyl groups influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic effects :

- Nitro group : Strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta positions.

- Trifluoromethyl group : Enhances stability against hydrolysis and oxidative degradation .

- Reactivity : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to functionalize the acetylated ring. Optimize with ligands like SPhos for sterically hindered substrates .

Q. What methodological approaches are recommended for ADMET profiling to assess its potential as a drug candidate?

- Methodological Answer :

- Lipinski’s Rule of Five : Validate drug-likeness via SWISS ADME:

- Molecular weight <500 Da, LogP ≤5, H-bond donors ≤5, acceptors ≤10 .

- Toxicity prediction : Use ProTox-II to assess hepatotoxicity and mutagenicity.

- Permeability assays : Conduct Caco-2 cell studies to evaluate intestinal absorption (Papp >1×10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。